8-Methoxy-2-methyl-4(3H)-quinazolinone
CAS No.: 90915-45-0
Cat. No.: VC20763184
Molecular Formula: C10H10N2O2
Molecular Weight: 190.20 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 90915-45-0 |
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Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.20 g/mol |
IUPAC Name | 8-methoxy-2-methyl-3H-quinazolin-4-one |
Standard InChI | InChI=1S/C10H10N2O2/c1-6-11-9-7(10(13)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,11,12,13) |
Standard InChI Key | ZWCBMSNYXIFTCM-UHFFFAOYSA-N |
Isomeric SMILES | CC1=NC(=O)C2=C(N1)C(=CC=C2)OC |
SMILES | CC1=NC2=C(C=CC=C2OC)C(=O)N1 |
Canonical SMILES | CC1=NC2=C(C=CC=C2OC)C(=O)N1 |
Chemical Identity and Structural Characteristics
8-Methoxy-2-methyl-4(3H)-quinazolinone (CAS No. 90915-45-0) is characterized by a fused heterocyclic structure consisting of a benzene ring fused with a pyrimidine ring, forming the quinazolinone core. The compound features distinctive substitutions: a methoxy group at position 8 and a methyl group at position 2, with a ketone functionality at position 4. This specific arrangement of functional groups contributes to its unique chemical and biological properties, distinguishing it from other quinazolinone derivatives.
The core structure of 8-Methoxy-2-methyl-4(3H)-quinazolinone includes a nitrogen-containing heterocyclic system that serves as a privileged scaffold in medicinal chemistry. This structural framework provides multiple points for potential interaction with biological targets, making it a compound of interest for pharmaceutical research and development. The presence of the methoxy group at position 8 potentially enhances lipophilicity and membrane permeability, while the methyl group at position 2 may contribute to specific binding interactions with target proteins.
Chemical and Physical Properties
The physical and chemical properties of 8-Methoxy-2-methyl-4(3H)-quinazolinone are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₀N₂O₂ |
Molecular Weight | 190.20 g/mol |
CAS Number | 90915-45-0 |
IUPAC Name | 8-methoxy-2-methyl-3H-quinazolin-4-one |
Appearance | Not specified in available data |
Solubility | Not specified in available data |
Melting Point | Not specified in available data |
The compound's molecular structure facilitates various chemical interactions, including hydrogen bonding through the NH and C=O groups, which may play crucial roles in its biological activities and chemical reactivity.
For research and database purposes, 8-Methoxy-2-methyl-4(3H)-quinazolinone is registered under various identification systems that allow for precise tracking and reference in scientific literature and chemical databases.
Standard Identifiers
The following table presents the standard chemical identifiers for 8-Methoxy-2-methyl-4(3H)-quinazolinone:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C10H10N2O2/c1-6-11-9-7(10(13)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3,(H,11,12,13) |
InChIKey | ZWCBMSNYXIFTCM-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(C=CC=C2OC)C(=O)N1 |
ChEMBL ID | CHEMBL435871 |
DSSTox Substance ID | DTXSID70444674 |
Alternative Names and Synonyms
The compound is also known by several synonyms in the scientific literature and chemical databases:
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8-METHOXY-2-METHYL-4(3H)-QUINAZOLINONE
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8-Methoxy-2-methylquinazolin-4(3H)-one
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8-methoxy-2-methyl-1H-quinazolin-4-one
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8-methoxy-2-methyl-3,4-dihydroquinazolin-4-one
Synthesis Methods
Various synthetic approaches can be employed to prepare 8-Methoxy-2-methyl-4(3H)-quinazolinone. These methods draw from established protocols for quinazolinone synthesis with modifications to incorporate the specific substituents at positions 2 and 8.
Classical Synthesis Approaches
One of the most commonly used methods for synthesizing quinazolinone derivatives is the Niementowski synthesis. For 2-methyl-4(3H)-quinazolinone derivatives, this approach typically involves "heating urethane and acetanilide for 3 h with phosphorus pentoxide in toluene." To obtain the 8-methoxy derivative specifically, this method would require starting with appropriately substituted precursors containing the methoxy group at the desired position.
The Griess synthesis represents another classical approach, involving the condensation of anthranilic acid derivatives with cyanide in ethanol to create intermediates that can be further modified to obtain the desired quinazolinone structure.
Modern Synthetic Methods
More recent developments in quinazolinone synthesis include microwave-assisted approaches, which have been shown to improve reaction efficiency and yields while reducing reaction times. As noted in the literature, microwave irradiation techniques have been successfully applied to the "oxidative heterocyclization of o-aminobenzamides with aldehydes in the presence of KMnO₄" to form quinazolinone derivatives.
Another modern approach involves the condensation of N-acylanthranilic acids with primary amines. This method has been used to synthesize various substituted quinazolinones by "heating corresponding N-acylanthranilic acid with ammonia or substituted amines," which could be adapted for the synthesis of 8-Methoxy-2-methyl-4(3H)-quinazolinone using appropriate starting materials.
Structure-Activity Relationships
Understanding the relationship between the structural features of 8-Methoxy-2-methyl-4(3H)-quinazolinone and its biological activities is essential for optimizing its potential therapeutic applications and developing more effective derivatives.
Key Structural Features
Several structural elements of 8-Methoxy-2-methyl-4(3H)-quinazolinone contribute to its biological activities:
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The quinazolinone core provides the fundamental scaffold necessary for biological activity. Research has "concluded the importance of the quinazolinone core for the activity" of these compounds against various targets.
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The methoxy group at position 8 potentially enhances the compound's lipophilicity and membrane permeability, which could improve its pharmacokinetic properties and interaction with cellular targets.
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The methyl group at position 2 may contribute to specific binding interactions with target proteins and influence the compound's selectivity profile.
Modification Strategies
Research on quinazolinone derivatives suggests several promising modification strategies that could be applied to 8-Methoxy-2-methyl-4(3H)-quinazolinone to enhance its activity:
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Addition of heterocyclic moieties at position 3 has been shown to increase the biological activity of quinazolinone derivatives. Studies have demonstrated that "the addition of the triazole fragment enhanced the activity of quinazolinone derivatives."
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Modifications to the substituents at positions 2 and 8 could fine-tune the compound's activity profile. Research has indicated that "the addition of aromatic groups increased the binding interactions" of quinazolinone derivatives with their targets.
Analytical Characterization
Various analytical techniques can be employed to characterize 8-Methoxy-2-methyl-4(3H)-quinazolinone and confirm its structure and purity.
Future Research Directions
Based on the current understanding of 8-Methoxy-2-methyl-4(3H)-quinazolinone and related compounds, several promising avenues for future research can be identified:
Targeted Modification Studies
Further exploration of structure-activity relationships through targeted modifications of 8-Methoxy-2-methyl-4(3H)-quinazolinone could lead to derivatives with enhanced biological activities. This could include the development of hybrid molecules combining the quinazolinone scaffold with other pharmacologically active moieties.
Mechanism of Action Studies
More detailed investigations into the mechanisms underlying the biological activities of 8-Methoxy-2-methyl-4(3H)-quinazolinone would provide valuable insights for drug development. This could include studies of the compound's interactions with specific enzymes, receptors, or cellular pathways.
Expanded Application Studies
The potential applications of 8-Methoxy-2-methyl-4(3H)-quinazolinone extend beyond antimicrobial and anticancer activities. Future research could explore its efficacy in other therapeutic areas where quinazolinone derivatives have shown promise, such as anti-inflammatory, antifungal, or antiparasitic applications.
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